

# A Technical Guide to 2,3,5-Trimethylpyridine: From Discovery to Modern Synthesis

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## Compound of Interest

Compound Name: 2,3,5-Trimethylpyridine

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## Introduction

**2,3,5-Trimethylpyridine**, also known as 2,3,5-collidine, is a heterocyclic organic compound with the chemical formula  $C_8H_{11}N$ . As a substituted pyridine, it serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Notably, it is a key starting material for the production of esomeprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD)[1][2]. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of **2,3,5-trimethylpyridine**, tailored for professionals in the fields of chemical research and drug development.

## Historical Perspective and Discovery

The history of **2,3,5-trimethylpyridine** dates back to the early 20th century when it was first isolated from the tar of stone coal[1]. Later, it was also identified in shales[1]. The initial method of obtaining this compound was through the fractional distillation of these natural sources, a process that yielded the compound at a boiling point of 186–190 °C, albeit with a low yield of around 7%[1]. These early discoveries laid the groundwork for future synthetic explorations as the demand for pyridine derivatives grew.

## Physicochemical and Spectroscopic Data

A clear understanding of the physical and spectroscopic properties of **2,3,5-trimethylpyridine** is essential for its application in synthesis and analysis.

Table 1: Physicochemical Properties of **2,3,5-Trimethylpyridine**

| Property            | Value  | Source |
|---------------------|--|--------|
| Molecular Formula   | C <sub>8</sub> H <sub>11</sub> N                 | [3]    |
| Molecular Weight    | 121.18 g/mol                                     | [3][4] |
| CAS Number          | 695-98-7   | [3][5] |
| Appearance          | Colorless to light yellow liquid                 | [6]    |
| Odor                | Pungent, pyridine-like                           | [6]    |
| Boiling Point       | 184.0 °C at 760 mm Hg                            | [5]    |
| Melting Point       | -46 °C   | [6]    |
| Density             | 0.934 g/cm <sup>3</sup> at 20 °C                 | [6]    |
| Refractive Index    | 1.495 - 1.497 at 20 °C                           | [6]    |
| Solubility in Water | Slightly soluble (1.614e+004 mg/L at 25 °C est.) | [5][6] |
| Flash Point         | 55 °C  | [6]    |

Table 2: Spectroscopic Data for **2,3,5-Trimethylpyridine**

| Spectroscopic Technique | Key Data Points   | Source |
|-------------------------|---|--------|
| $^1\text{H}$ NMR        | Identity confirmed with $^1\text{H}$ NMR  | [7]    |
| $^{13}\text{C}$ NMR     | Identity confirmed with $^{13}\text{C}$ NMR   | [7]    |
| Mass Spectrometry (EI)  | Available in NIST WebBook   | [3]    |
| FTIR Spectra            | Data available from Bio-Rad Laboratories, Inc.  | [4]    |
| ATR-IR Spectra          | Data available from Bio-Rad Laboratories, Inc.  | [4]    |
| Kovats Retention Index  | Standard non-polar: 1055, 1060, 1045.2; Semi-standard non-polar: 1076; Standard polar: 1484 | [4]    |

## Synthetic Methodologies: An Evolutionary Overview

The synthesis of **2,3,5-trimethylpyridine** has evolved significantly from its initial isolation from coal tar. Modern methods offer higher yields and greater control over purity.

### Early Synthetic Approaches

Early synthetic efforts can be categorized into gas-phase and liquid-phase reactions:

- **Homogeneous Synthesis:** This method involves the reaction of propionaldehyde, paraformaldehyde, and concentrated ammonia in an autoclave under high pressure and temperature. Subsequent fractional distillation in a vacuum provides **2,3,5-trimethylpyridine** with a yield of up to 14%<sup>[1]</sup>.
- **Heterogeneous Synthesis:** In this approach, methylethyl acrolein, ethanol, and ammonia are reacted over a catalyst (such as  $\text{SiO}_2$  or  $\text{Al}_2\text{O}_3$ ) at elevated temperature and pressure for an extended period, resulting in yields of up to 28.5%<sup>[1]</sup>.

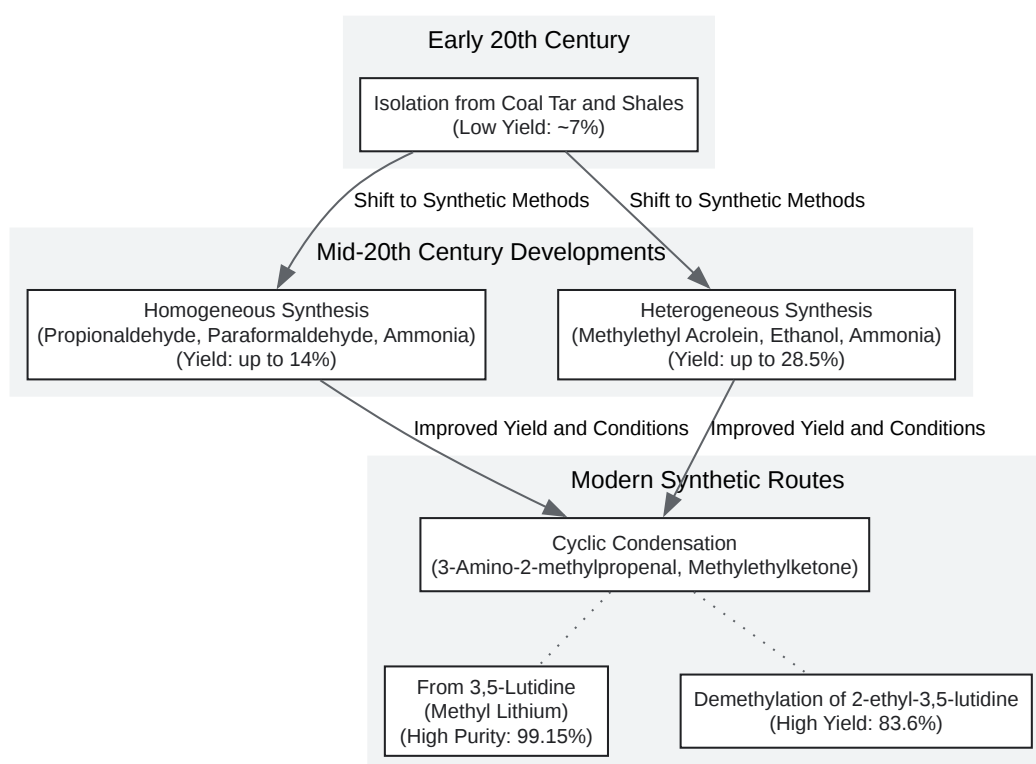
### Modern and Optimized Synthetic Routes

More contemporary methods have focused on improving yields and utilizing more accessible starting materials.

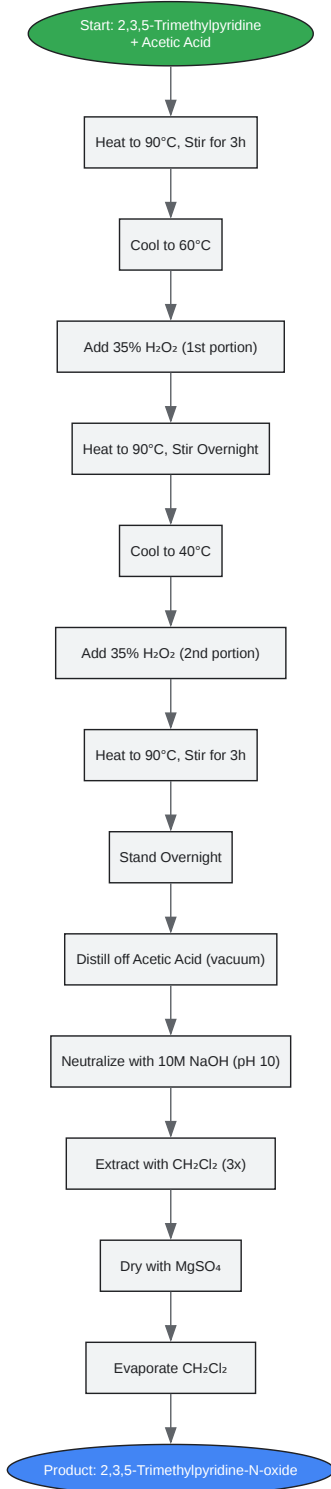
- **Cyclic Condensation:** A notable method involves the cyclic condensation of 3-amino-2-methylpropanal and methylethylketone. Optimization of this reaction has identified the ideal conditions as a temperature of 150 °C, a reaction time of 24 hours, and a  $\text{CH}_3\text{COOH}/\text{pTsOH}$  catalyst[1]. This represents the first successful synthesis of **2,3,5-trimethylpyridine** in an acidic medium[1].
- **From 3,5-Lutidine:** Another synthetic route starts with 3,5-lutidine (3,5-dimethylpyridine). The process involves reaction with methyl lithium in ether and toluene, followed by heating. After workup and distillation, **2,3,5-trimethylpyridine** is obtained with a purity of 99.15% as determined by gas chromatography[8].
- **Demethylation Route:** A patented method describes the preparation of **2,3,5-trimethylpyridine** through the demethylation of 2-ethyl-3,5-lutidine using sulfur powder at a temperature of 150-200 °C. This process can achieve a molar yield of 83.6% based on the consumed 2-ethyl-3,5-lutidine[9].

The following diagram illustrates the historical progression of these synthetic approaches.

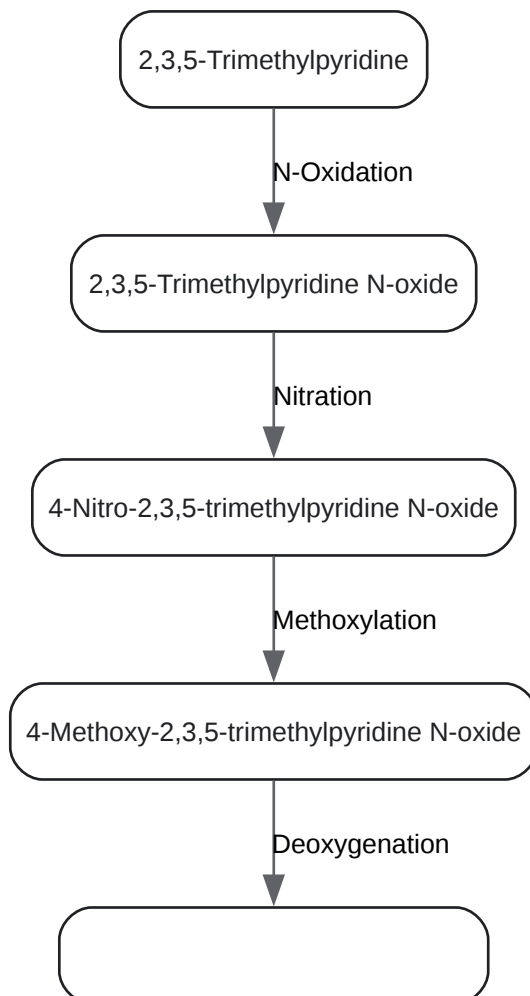
## Historical Development of 2,3,5-Trimethylpyridine Synthesis



## Workflow for the Synthesis of 2,3,5-Trimethylpyridine-N-oxide



## Synthetic Pathway to 4-Methoxy-2,3,5-trimethylpyridine



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